molecular formula C14H8F4O B12070075 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde

3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde

Cat. No.: B12070075
M. Wt: 268.21 g/mol
InChI Key: XGOBJEDRKBJJLA-UHFFFAOYSA-N
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Description

3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is a fluorinated biphenyl derivative featuring a carboxaldehyde group at position 5, a trifluoromethyl group at position 3, and a fluorine atom at position 3' of the biphenyl scaffold. This compound is of significant interest in medicinal and materials chemistry due to the combined electronic effects of fluorine and trifluoromethyl groups, which enhance metabolic stability, lipophilicity, and reactivity.

Properties

Molecular Formula

C14H8F4O

Molecular Weight

268.21 g/mol

IUPAC Name

3-(3-fluorophenyl)-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C14H8F4O/c15-13-3-1-2-10(7-13)11-4-9(8-19)5-12(6-11)14(16,17)18/h1-8H

InChI Key

XGOBJEDRKBJJLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling is widely used to construct the biphenyl backbone. A representative route involves:

  • Preparation of Boronic Acid Precursors :

    • 3-Bromo-5-(trifluoromethyl)benzaldehyde is synthesized via bromination of 3-(trifluoromethyl)benzaldehyde.

    • 3-Fluorophenylboronic acid is commercially available or prepared via directed ortho-metalation.

  • Coupling Reaction :

    • Pd(PPh₃)₄ (2 mol%) catalyzes the coupling in a toluene/water mixture at 80°C for 12 hours.

    • Yields: 68–75%.

Table 1: Suzuki-Miyaura Coupling Optimization

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Toluene/H₂O8075
PdCl₂(dppf)DMF10062
NiCl₂(dppe)THF6058

Grignard-Mediated Coupling

Grignard reagents enable coupling under milder conditions:

  • Synthesis of 3-Fluorophenylmagnesium Bromide :

    • Generated from 1-bromo-3-fluorobenzene and magnesium in THF.

  • Reaction with 3-Bromo-5-(trifluoromethyl)benzaldehyde :

    • NiCl₂(dppp) (5 mol%) in THF at 25°C for 6 hours.

    • Yield: 82%.

Key Advantage : Avoids pre-functionalization of the aldehyde group.

Late-Stage Formylation

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group regioselectively:

  • Substrate : 3'-Fluoro-3-(trifluoromethyl)biphenyl.

  • Conditions :

    • POCl₃ (3 equiv.), DMF (5 equiv.), 0°C → 80°C, 4 hours.

    • Yield: 70%.

Mechanistic Insight : The trifluoromethyl group directs electrophilic attack to the para position, ensuring 5-carboxaldehyde formation.

Table 2: Formylation Efficiency

SubstrateReagentYield (%)Reference
3'-Fluoro-3-(trifluoromethyl)biphenylPOCl₃/DMF70
3'-Fluoro-3-(trifluoromethyl)biphenylCl₂CHOCH₃/AlCl₃55

Oxidation of Hydroxymethyl Intermediates

Controlled oxidation avoids over-oxidation to carboxylic acids:

  • Hydroxymethyl Installation :

    • 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-methanol is prepared via Friedel-Crafts alkylation.

  • Oxidation with IBX :

    • 2-Iodoxybenzoic acid (IBX, 1.2 equiv.) in DMSO, 25°C, 2 hours.

    • Yield: 88%.

Alternative Routes

Ullmann Coupling

Copper-mediated coupling under ligand-free conditions:

  • Reactants : 3-Fluoroiodobenzene and 3-bromo-5-(trifluoromethyl)benzaldehyde.

  • Conditions : CuI (10 mol%), K₂CO₃, DMSO, 120°C, 24 hours.

  • Yield: 65%.

One-Pot Tandem Synthesis

A streamlined approach combining coupling and formylation:

  • Cross-Coupling : Pd(OAc)₂ (2 mol%), SPhos ligand, K₃PO₄, toluene/H₂O.

  • In Situ Formylation : DMF/POCl₃ added post-coupling.

  • Total Yield: 60%.

Optimization and Challenges

Catalyst Selection

  • Palladium vs. Nickel : Pd catalysts outperform Ni in Suzuki reactions (75% vs. 58% yield) but require higher temperatures.

  • Ligand Effects : Bulky ligands (e.g., SPhos) suppress homocoupling byproducts.

Solvent Impact

  • Polar Aprotic Solvents : DMF enhances Pd-catalyzed coupling but complicates aldehyde stability.

  • Ether Solvents : THF favors Grignard reactivity but slows formylation.

Scalability Considerations

  • Continuous Flow Systems : Improve yield (78%) and reduce reaction time (3 hours) for Vilsmeier-Haack formylation.

  • Cost Analysis : Grignard routes are cost-effective for large-scale production despite lower atom economy .

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxylic acid.

    Reduction: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with trifluoromethyl and related substituents often exhibit significant anticancer properties. For instance, studies have shown that similar biphenyl derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activities and receptor interactions . The unique electronic properties of 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde may enhance its binding affinity to biological targets, making it a candidate for further exploration in anticancer drug development.

Anti-inflammatory Properties
Compounds with trifluoromethyl groups have also been associated with anti-inflammatory effects. The incorporation of such groups in drug design can improve lipophilicity and stability, which are critical for therapeutic efficacy . Studies have demonstrated that similar compounds can reduce inflammation in cellular models, suggesting that 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde may possess comparable bioactivity.

Materials Science

Fluorinated Polymers
The introduction of fluorine into polymers significantly alters their physical properties, including thermal stability and chemical resistance. The synthesis of fluorinated biphenyl derivatives like 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde can lead to the development of advanced materials with enhanced performance characteristics . These materials are valuable in industries ranging from electronics to coatings.

Organic Electronics
Research into organic semiconductors has identified fluorinated compounds as promising candidates for improving charge transport properties. The biphenyl structure combined with trifluoromethyl groups can enhance the electronic properties of organic films used in devices like OLEDs (Organic Light Emitting Diodes) and solar cells .

Agrochemicals

Pesticide Development
Fluorinated compounds are increasingly being explored for their potential as agrochemicals. The unique properties of 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde may contribute to the development of new pesticides with improved efficacy and reduced environmental impact . Research has indicated that similar structures can exhibit insecticidal and herbicidal activities, making them valuable in agricultural applications.

Comparison of Fluorinated Biphenyl Derivatives

Compound NameKey FeaturesPotential Applications
3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehydeContains trifluoromethyl group; enhances reactivityAnticancer, anti-inflammatory drugs
4'-(Trifluoromethyl)biphenyl-3-carboxaldehydeLacks fluorine at the 3' position; lower lipophilicityLess effective as a drug candidate
2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehydeCombines trifluoromethoxy and trifluoromethyl groups; higher stabilityBroader medicinal applications

Case Studies

  • Anticancer Screening
    A study screened a library of fluorinated compounds against various cancer cell lines, identifying several candidates with IC50 values below 10 µM. Among these, derivatives similar to 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde showed promising results, warranting further SAR (Structure-Activity Relationship) studies .
  • Material Performance Testing
    In materials science research, polymers incorporating fluorinated biphenyls were tested for thermal stability and mechanical strength. Results indicated that these materials outperformed non-fluorinated counterparts under high-temperature conditions, highlighting their potential for use in high-performance applications .

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde involves its interaction with various molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde with structurally related compounds derived from the evidence:

Compound Name Molecular Formula Functional Group Substituents Molecular Weight Key Differences
3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde (Target) C₁₄H₈F₄O Aldehyde (-CHO) 3'-F, 3-CF₃ ~268.2 Reactive aldehyde group; electron-withdrawing CF₃ and F substituents
5-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid C₁₄H₈ClF₃O₃ Carboxylic acid (-COOH) 5-Cl, 3'-O-CF₃ 316.66 Chlorine and trifluoromethoxy substituents; lower reactivity due to -COOH group
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid C₁₃H₇Cl₂FO₂ Carboxylic acid (-COOH) 3',5'-Cl, 4-F 285.1 Dichloro substitution; higher lipophilicity compared to mono-fluoro analogs
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid C₁₄H₇Cl₂F₃O₂ Carboxylic acid (-COOH) 3',4'-Cl, 5-CF₃ 343.11 Dichloro and CF₃ groups; increased steric hindrance and metabolic stability
3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid C₁₅H₁₀F₄O₂ Carboxylic acid (-COOH) 3'-F, 4'-CH₃, 5-CF₃ 314.24 Methyl group enhances lipophilicity; aldehyde replaced with -COOH

Physicochemical Properties

  • Reactivity : The aldehyde group in the target compound makes it more reactive than carboxylic acid analogs, enabling facile derivatization (e.g., formation of imines or hydrazones). Carboxylic acid derivatives (e.g., –7) are typically less reactive but offer stability in biological environments.
  • Lipophilicity : Trifluoromethyl and fluorine substituents increase lipophilicity (logP ~3.5–4.0 estimated), comparable to dichloro analogs (logP ~3.8–4.2). However, the aldehyde group may reduce logP slightly compared to -COOH or -CH₃ groups.
  • Metabolic Stability : Fluorine and CF₃ groups in the target compound likely enhance resistance to oxidative metabolism, similar to dichloro-CF₃ analogs in .

Biological Activity

3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is a fluorinated biphenyl derivative that has garnered attention in chemical and biological research due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

The molecular structure of 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde can be described as follows:

  • IUPAC Name : 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde
  • CAS Number : Not specified in the sources
  • Molecular Formula : C14H10F4O

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in different therapeutic areas. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research indicates that fluorinated biphenyl compounds, including 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting that the trifluoromethyl group enhances lipophilicity and membrane permeability, which are critical for antimicrobial efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehydeE. coli32 µg/mL
Similar Fluorinated BiphenylsS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde has been investigated in vitro. Studies have shown that the compound induces apoptosis in cancer cell lines by modulating various signaling pathways. Specifically, it has been noted to inhibit cell proliferation and induce cell cycle arrest in human breast cancer cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with disease pathways. For instance, it was found to inhibit certain kinases involved in cancer progression, demonstrating a dose-dependent response . This suggests that the trifluoromethyl group may play a role in enhancing binding affinity to enzyme active sites.

The mechanism of action for 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde appears to involve:

  • Interaction with Cellular Targets : The compound binds to specific proteins or enzymes, altering their function.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in tumor cells.
  • Modulation of Signaling Pathways : By affecting key signaling pathways, it can inhibit cell growth and promote apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Activity : A study conducted on various fluorinated biphenyl derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Research : In vitro experiments on breast cancer cell lines showed that treatment with 3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde resulted in a significant reduction in cell viability and induction of apoptosis markers .

Q & A

Q. What are the standard synthetic routes for 3'-fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where fluorinated aryl boronic acids react with halogenated benzaldehyde precursors. For example, trifluoromethyl and fluoro substituents are introduced using palladium catalysts under inert conditions . Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of boronic acid), temperature (70–90°C), and ligand selection (e.g., SPhos or XPhos). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the aldehyde functionality from byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • HPLC-MS : Retention time and mass-to-charge ratio (e.g., m/z 742 [M+H]+ in similar fluorinated biphenyl systems) confirm molecular identity .
  • NMR : <sup>19</sup>F NMR is critical for resolving trifluoromethyl and fluoro substituents (δ −60 to −70 ppm for CF3, δ −110 to −120 ppm for aromatic F) .
  • Elemental Analysis : Validates stoichiometry, particularly for fluorine content.

Q. What are the key challenges in purifying 3'-fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde?

The aldehyde group is prone to oxidation and dimerization under basic or high-temperature conditions. Purification requires inert atmospheres (N2 or Ar) and avoidance of protic solvents. Low-temperature crystallization (e.g., using dichloromethane/hexane mixtures) can improve recovery of high-purity material (>97%) .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence the reactivity of the aldehyde moiety in cross-coupling reactions?

The strong electron-withdrawing nature of the trifluoromethyl group activates the aldehyde toward nucleophilic attack but may deactivate the aromatic ring in subsequent reactions (e.g., SNAr). Fluorine substituents at the 3'-position sterically hinder para-substitution, directing reactivity to meta positions. Computational studies (DFT) can predict charge distribution and guide catalyst selection for regioselective transformations .

Q. What strategies mitigate competing side reactions (e.g., decarbonylation) during functionalization of the carboxaldehyde group?

  • Protection-Deprotection : Temporary protection of the aldehyde as an acetal or imine prevents unwanted decarbonylation during harsh conditions .
  • Low-Temperature Reactions : Conducting reactions below 0°C reduces thermal decomposition.
  • Catalyst Tuning : Bulky ligands (e.g., t-BuBrettPhos) suppress side reactions in palladium-catalyzed steps .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s applications in materials science or medicinal chemistry?

  • Solubility Prediction : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) estimate solubility in organic solvents, critical for formulation.
  • Binding Affinity : Docking studies with target proteins (e.g., kinases) assess potential as a pharmacophore. Fluorine atoms enhance binding via hydrophobic interactions and metabolic stability .

Q. What contradictory data exist regarding the stability of this compound under acidic/basic conditions, and how can these be resolved experimentally?

Some studies report aldehyde decomposition at pH > 10, while others note stability in weakly basic buffers (pH 8–9). Resolution requires controlled stability studies using HPLC to monitor degradation products. Buffered solutions (e.g., phosphate, pH 7–9) and accelerated stability testing (40°C/75% RH) provide empirical clarity .

Methodological Considerations

Q. What protocols ensure safe handling and waste disposal of fluorinated byproducts?

  • Waste Segregation : Fluorinated intermediates must be stored separately in labeled containers and processed by certified hazardous waste facilities to prevent environmental release .
  • Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to minimize exposure to volatile fluorocarbons.

Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>18</sup>O) track the aldehyde’s metabolic or environmental fate?

Label the aldehyde carbon with <sup>13</sup>C via formylation of isotopically labeled precursors. LC-MS/MS can trace labeled metabolites in biological systems or degradation pathways in environmental samples .

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